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molecular formula C16H15N3O4S B8518405 2-{5-[(Morpholin-4-yl)methyl]thiophen-2-yl}-5-nitro-1,3-benzoxazole CAS No. 60957-43-9

2-{5-[(Morpholin-4-yl)methyl]thiophen-2-yl}-5-nitro-1,3-benzoxazole

Cat. No. B8518405
M. Wt: 345.4 g/mol
InChI Key: KAJVCSNLHVPOPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US03969351

Procedure details

2-(5-Bromomethyl-2-thienyl)-5-nitrobenzoxazole (2.0 g, 0.006 mole) and morpholine (2.6 g, 0.03 mole) are dissolved in 100 ml of benzene and heated at reflux for 36 hours. The precipitated morpholine hydrobromide is removed by filtration and the benzene is evaporated yielding an oil. Crystallization from ethanol yields 1.9 g of product, melting point 149°-151°C.
Quantity
2 g
Type
reactant
Reaction Step One
Quantity
2.6 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
Br[CH2:2][C:3]1[S:7][C:6]([C:8]2[O:9][C:10]3[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][C:11]=3[N:12]=2)=[CH:5][CH:4]=1.[NH:20]1[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1>C1C=CC=CC=1>[N:20]1([CH2:2][C:3]2[S:7][C:6]([C:8]3[O:9][C:10]4[CH:16]=[CH:15][C:14]([N+:17]([O-:19])=[O:18])=[CH:13][C:11]=4[N:12]=3)=[CH:5][CH:4]=2)[CH2:25][CH2:24][O:23][CH2:22][CH2:21]1

Inputs

Step One
Name
Quantity
2 g
Type
reactant
Smiles
BrCC1=CC=C(S1)C=1OC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Name
Quantity
2.6 g
Type
reactant
Smiles
N1CCOCC1
Name
Quantity
100 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 36 hours
Duration
36 h
CUSTOM
Type
CUSTOM
Details
The precipitated morpholine hydrobromide is removed by filtration
CUSTOM
Type
CUSTOM
Details
the benzene is evaporated
CUSTOM
Type
CUSTOM
Details
yielding an oil
CUSTOM
Type
CUSTOM
Details
Crystallization from ethanol

Outcomes

Product
Name
Type
product
Smiles
N1(CCOCC1)CC1=CC=C(S1)C=1OC2=C(N1)C=C(C=C2)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.9 g
YIELD: CALCULATEDPERCENTYIELD 91.7%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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